molecular formula C49H95NO6 B13361978 ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13361978
M. Wt: 794.3 g/mol
InChI Key: JSNSJDRFQMIEBT-UHFFFAOYSA-N
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Description

((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in various scientific and industrial applications. This compound is particularly notable for its use in the formulation of lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA in vaccines .

Preparation Methods

The synthesis of ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step process. One of the key steps is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The final product is purified using a silica gel column with a chloroform-methanol system .

Chemical Reactions Analysis

((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA. This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .

Properties

Molecular Formula

C49H95NO6

Molecular Weight

794.3 g/mol

IUPAC Name

6-[3-acetyloxypropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C49H95NO6/c1-6-10-14-18-20-28-37-46(35-26-16-12-8-3)48(52)55-42-32-24-22-30-39-50(41-34-44-54-45(5)51)40-31-23-25-33-43-56-49(53)47(36-27-17-13-9-4)38-29-21-19-15-11-7-2/h46-47H,6-44H2,1-5H3

InChI Key

JSNSJDRFQMIEBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCOC(=O)C

Origin of Product

United States

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